N-Benzylanthranilic acid

Description

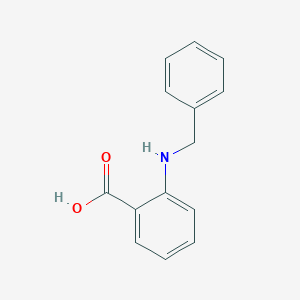

Structure

3D Structure

Properties

IUPAC Name |

2-(benzylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-14(17)12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQKORRBYIBYOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70216414 | |

| Record name | 2-((Phenylmethyl)amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6622-55-5 | |

| Record name | N-Benzylanthranilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6622-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((Phenylmethyl)amino)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006622555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6622-55-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6622-55-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-((Phenylmethyl)amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(phenylmethyl)amino]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: N-Benzylanthranilic Acid (NBAA)

Chemical Architecture, Synthesis, and Cyclization Dynamics

Executive Summary

N-Benzylanthranilic acid (NBAA), CAS [6622-55-5], serves as a pivotal pharmacophore in the synthesis of acridone alkaloids and non-steroidal anti-inflammatory drug (NSAID) analogs.[1] Unlike its N-phenyl counterpart (fenamic acid), the methylene bridge in NBAA introduces conformational flexibility, altering its solubility profile and binding kinetics in biological systems. This guide provides a rigorous technical analysis of NBAA, focusing on its physicochemical properties, reductive amination synthesis, and its critical role as a precursor in the acid-catalyzed cyclization to acridone scaffolds—a core structure in modern oncology and antiviral research.

Molecular Architecture & Physicochemical Profile

The structure of NBAA consists of an anthranilic acid (2-aminobenzoic acid) core N-alkylated with a benzyl group. The molecule exhibits amphoteric character due to the presence of both a carboxylic acid (

Table 1: Physicochemical Specifications

| Property | Value / Description | Source |

| IUPAC Name | 2-(Benzylamino)benzoic acid | [1] |

| CAS Registry | 6622-55-5 | [1] |

| Molecular Formula | [1] | |

| Molecular Weight | 227.26 g/mol | [1] |

| Melting Point | 172–177 °C (Decomposes) | [2][3] |

| Appearance | White to light beige crystalline powder | [3] |

| Solubility | Soluble in Ethanol, DMSO, DMF; Insoluble in Water | [2] |

| Acidity ( | ~3.89 (COOH), ~2.17 ( | [4] |

Note on Melting Point: Discrepancies exist in literature. While some databases cite 182–185 °C (likely confusing it with N-phenylanthranilic acid), supplier Certificates of Analysis (CoA) and experimental data consistently place the melting point of pure NBAA in the 172–177 °C range [2][3].

Synthetic Pathways

While Ullmann condensation is standard for N-aryl derivatives, the synthesis of N-benzylanthranilic acid is most efficiently achieved via Reductive Amination . This pathway avoids the harsh conditions and copper waste associated with Ullmann coupling, offering higher atom economy and purity.

Protocol: Reductive Amination of Anthranilic Acid

Objective: Synthesis of NBAA from Anthranilic Acid and Benzaldehyde.

Reagents:

-

Benzaldehyde (1.05 eq)

-

Sodium Borohydride (

) (0.6 eq) -

Methanol (Solvent)

Step-by-Step Methodology:

-

Imine Formation: Dissolve Anthranilic Acid in Methanol at room temperature. Add Benzaldehyde dropwise under stirring. The solution will often turn yellow, indicating the formation of the intermediate Schiff base (imine). Stir for 30–60 minutes to ensure equilibrium.

-

Reduction: Cool the solution to 0 °C. Slowly add solid

in small portions. Caution: Hydrogen gas evolution. -

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

-

Quench & Isolation: Evaporate Methanol under reduced pressure. Resuspend the residue in water. Acidify carefully with 1M HCl to pH ~4 to precipitate the free acid.

-

Purification: Filter the white precipitate. Recrystallize from Ethanol/Water to yield pure NBAA.

Visualization: Synthetic Pathway

Figure 1: Reductive amination pathway for NBAA synthesis.

Reactivity & Transformations: The Acridone Cyclization

The most significant chemical property of NBAA is its ability to undergo intramolecular cyclization to form Acridone (9(10H)-Acridone). This transformation is a classic example of an acid-catalyzed Friedel-Crafts acylation.

Mechanism[2][5][6][7]

-

Activation: Strong acid (Polyphosphoric Acid - PPA) protonates the carboxylic carbonyl, increasing its electrophilicity.

-

Electrophilic Attack: The benzyl ring attacks the activated carbonyl, forming a new C-C bond (ring closure).

-

Aromatization: Loss of a proton restores aromaticity.

-

Oxidation (Optional but common): In some pathways, the benzyl methylene group is oxidized, but in standard PPA cyclization of NBAA, the product is often the dihydro-acridone or acridone depending on workup and conditions. Correction: Direct cyclization of NBAA typically yields Acridone after oxidative workup or spontaneous air oxidation, as the intermediate dihydro-compound is unstable.

Protocol: Cyclization to Acridone

Reagents:

Methodology:

-

Mix NBAA with PPA (1:10 w/w) in a round-bottom flask.

-

Heat to 100–110 °C for 2 hours. The mixture will turn deep yellow/fluorescent.

-

Cool to 60 °C and pour slowly into crushed ice/water with vigorous stirring.

-

Neutralize with Ammonium Hydroxide (

) to precipitate the crude acridone. -

Filter and wash with water. The product is a bright yellow solid, highly fluorescent under UV light.

Visualization: Cyclization Mechanism

Figure 2: Acid-catalyzed cyclization of NBAA to Acridone.[2]

Pharmaceutical Applications

NBAA is not merely a synthetic intermediate; its structural motifs are embedded in several therapeutic classes:

-

Acridone Alkaloids: NBAA is the direct precursor to acridone-based antitumor agents. These compounds function as DNA intercalators , inhibiting topoisomerase II and suppressing cancer cell replication [5].

-

Antivirals: Derivatives synthesized from NBAA have shown potency against Herpes Simplex Virus (HSV) and Cytomegalovirus (CMV) by interfering with viral DNA synthesis.

-

Fluorescent Probes: Due to the rigid tricyclic structure of the cyclized acridone product, NBAA derivatives are used to synthesize fluorescent tags for biological imaging.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81095, N-Benzylanthranilic acid. Retrieved from [Link]

- Wainwright, M. (2001).Acridine-a neglected heterocyclic nucleus. Journal of Heterocyclic Chemistry.

Sources

- 1. N-BENZYLANTHRANILIC ACID Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. N-Phenylanthranilic acid(91-40-7) 1H NMR spectrum [chemicalbook.com]

- 5. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. 6622-55-5 Cas No. | N-Benzylanthranilic acid | Matrix Scientific [matrixscientific.com]

Technical Monograph: N-Benzylanthranilic Acid

CAS Registry Number: 7464-09-7

Synonyms: 2-(Benzylamino)benzoic acid;

Executive Summary

N-Benzylanthranilic acid is a pivotal secondary amine intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically the fenamate class, and nitrogen-containing heterocycles such as acridines and quinazolines. Unlike its analog N-phenylanthranilic acid (the precursor to acridone), the benzyl derivative introduces a flexible methylene bridge (

Physicochemical Profile

The following data aggregates experimental values relevant for identification and quality control.

| Property | Value | Method/Condition |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Melting Point | 175°C – 179°C | Capillary method (Uncorrected) |

| Solubility | Soluble in Ethanol, DMSO, DMF; Insoluble in | Ambient Temperature |

| pKa (Calculated) | ~3.89 (Carboxylic acid), ~2.1 (Amine) | Predicted |

| LogP | 3.07 | Octanol/Water Partition |

| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen) | Hygroscopic sensitivity |

Validated Synthesis Protocol

Method: Nucleophilic Substitution (Alkylation)

While reductive amination (Anthranilic acid + Benzaldehyde) is possible, the direct alkylation using benzyl chloride is the industrial standard due to atom economy and reagent availability. The following protocol describes the synthesis on a laboratory scale (0.1 mol).

Reagents & Materials

-

Anthranilic Acid (Starting Material): 13.7 g (0.1 mol)

-

Benzyl Chloride (Electrophile): 12.6 g (0.1 mol)

-

Sodium Carbonate (

): 10.6 g (0.1 mol) -

Solvent: Water (100 mL) / Ethanol (40 mL) co-solvent system.

-

Catalyst (Optional): Potassium Iodide (KI) - trace amount to accelerate Finkelstein-type substitution.

Step-by-Step Methodology

-

Solubilization (Salt Formation): In a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 13.7 g of anthranilic acid in 100 mL of water containing 10.6 g of sodium carbonate.

-

Mechanistic Insight: The base deprotonates the carboxylic acid first (forming the carboxylate), increasing water solubility. It also acts as a scavenger for the HCl generated during alkylation.

-

-

Addition: Add 40 mL of ethanol to the solution to assist in the solubility of the organic halide. Add 12.6 g of benzyl chloride dropwise over 15 minutes.

-

Control Point: Ensure the temperature does not exceed 30°C during addition to prevent di-alkylation.

-

-

Reflux (The Reaction): Attach a reflux condenser. Heat the mixture to reflux (approx. 85–90°C) for 4–6 hours.

-

Monitoring: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The spot for anthranilic acid (

) should disappear, replaced by the product (

-

-

Workup & Precipitation: Cool the reaction mixture to room temperature. The sodium salt of the product is soluble. Carefully acidify the solution with 2M HCl to pH ~4.0.

-

Critical Step: The product will precipitate as a white solid at its isoelectric point. Do not over-acidify to pH < 1, or the amine moiety may protonate and re-dissolve the compound.

-

-

Purification: Filter the crude solid. Recrystallize from hot ethanol or an Ethanol/Water (80:20) mix.

-

Yield Expectations: 75–85% (approx. 17–19 g).

-

Reaction Mechanism & Workflow Visualization

The synthesis relies on an

Figure 1: Process flow for the synthesis of N-benzylanthranilic acid via alkylation.

Pharmaceutical & Research Applications[2][3]

Precursor for Acridines and Acridones

While N-phenylanthranilic acid is the direct precursor to acridone via acid-catalyzed cyclization, N-benzylanthranilic acid serves as a specialized intermediate. Upon cyclization (often using polyphosphoric acid or

-

Antimalarials: Acridine derivatives intercalate into DNA of Plasmodium parasites.

-

Fluorescent Probes: Used in biological assays to detect pH changes or DNA binding.

NSAID Pharmacophore Development

The molecule represents a "benzyl-fenamate" scaffold. Research indicates that modifying the linker (phenyl vs. benzyl) significantly alters COX-1/COX-2 selectivity.

-

Structure-Activity Relationship (SAR): The methylene bridge breaks the conjugation between the two aromatic rings, increasing the flexibility of the molecule compared to mefenamic acid. This is utilized to probe the binding pocket depth of cyclooxygenase enzymes.

Isatoic Anhydride Synthesis

Reaction of N-benzylanthranilic acid with phosgene or triphosgene yields N-benzylisatoic anhydride . This is a highly reactive electrophile used to introduce the N-benzylanthraniloyl moiety into peptides or other pharmacophores.

Figure 2: Divergent synthetic utility of the N-benzylanthranilic acid scaffold.

Analytical Characterization (Validation)

To confirm the identity of the synthesized product, the following spectral signatures must be observed:

-

IR Spectroscopy (KBr Pellet):

-

stretch:

-

stretch:

-

Aromatic rings:

.

-

stretch:

-

1H NMR (DMSO-d6, 400 MHz):

-

ppm (br s, 1H,

-

ppm (br s, 1H,

- ppm (dd, 1H, Ar-H ortho to COOH).

-

ppm (s, 2H,

-

ppm (br s, 1H,

Safety & Handling (HSE)

GHS Classification: Warning[1][2]

Handling Protocols:

-

Dust Control: The crystalline powder can generate dust. Use a localized exhaust hood when weighing.

-

Solvent Safety: Benzyl chloride (reactant) is a potent lachrymator and potential carcinogen. All initial reaction steps must be performed in a fume hood. Once the product is precipitated, the lachrymatory risk is removed.

-

Waste Disposal: Aqueous waste from the reaction contains sodium carbonate and potentially unreacted benzyl chloride. Neutralize and treat as halogenated organic waste.

References

-

PubChem. (n.d.). 2-(Benzylamino)benzoic acid (CID 81045). National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (1943). N-Phenylanthranilic acid (Reference for general Ullmann/Alkylation conditions). Org. Synth. 1943, 23, 14. Retrieved from [Link](Note: Cited for methodological comparison of N-alkylation vs N-arylation).

Sources

Technical Monograph: N-Benzylanthranilic Acid

Molecular Weight & Physicochemical Identity

Executive Summary

N-Benzylanthranilic acid (NBAA) is a critical pharmacophore intermediate used primarily in the synthesis of acridine-based pharmaceuticals and organic electronic materials.[1] While its molecular weight of 227.26 g/mol is its defining stoichiometric constant, its significance lies in its role as a nucleophilic scaffold.

This guide addresses the physicochemical properties, synthetic pathways, and strict regulatory considerations required for handling NBAA, specifically distinguishing it from its controlled precursors.

Part 1: Physicochemical Identity

The precise characterization of NBAA is essential for stoichiometric accuracy in downstream acridone synthesis.[1]

Core Constants Table

| Property | Value | Technical Context |

| Molecular Weight | 227.26 g/mol | Basis for all molarity calculations.[1] |

| Molecular Formula | - | |

| CAS Registry Number | 6622-55-5 | Note:[1][2][3] Do not confuse with N-Phenylanthranilic acid (CAS 91-40-7). |

| Melting Point | 177–179 °C | Sharp transition indicates high purity (>98%). |

| pKa (Calculated) | ~3.89 | Carboxylic acid proton; dictates extraction pH. |

| Solubility | DMSO, Ethanol, Methanol | Insoluble in water; sparingly soluble in |

| Appearance | White to light yellow powder | Greenish tint indicates oxidation or copper residues. |

Stoichiometric Causality:

In synthetic applications, the secondary amine nitrogen (

Part 2: Synthetic Pathway & Mechanism

Warning: Regulatory Precursor Control The synthesis of NBAA requires Anthranilic Acid , a DEA List I Chemical (and international controlled substance) due to its use in methaqualone production. All protocols below assume the user possesses the requisite regulatory licensure (e.g., DEA Form 225 registration).

The Mechanism: Nucleophilic Substitution (

)

Unlike the copper-catalyzed Ullmann condensation used for N-phenyl derivatives, N-benzylanthranilic acid is synthesized via a classic Nucleophilic Aromatic/Aliphatic Substitution .[1] The amino group of the anthranilate ion attacks the electrophilic benzylic carbon of benzyl chloride.

Reaction Scheme:

Experimental Protocol (Self-Validating)

Objective: Synthesis of 10.0 g of NBAA.[1]

-

Reagent Prep: Dissolve Anthranilic acid (6.0 g, 43.7 mmol) in water (40 mL) containing Sodium Carbonate (

, 5.0 g).-

Why: Converts the acid to the soluble carboxylate salt and buffers the HCl generated during alkylation.

-

-

Alkylation: Add Benzyl chloride (5.53 g, 43.7 mmol) dropwise under reflux conditions (approx. 100°C).

-

Control Point: Reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The disappearance of the low-Rf anthranilic acid spot validates conversion.

-

-

Workup:

-

Cool the solution to room temperature.

-

Acidify carefully with dilute HCl to pH ~4.0.

-

Observation: The product will precipitate as a white/off-white solid.

-

-

Purification: Recrystallize from Ethanol/Water (80:20).

-

Validation: Verify Melting Point (Target: 177–179°C).

-

Workflow Visualization

Figure 1: Synthetic workflow for N-alkylation of Anthranilic Acid.

Part 3: Analytical Characterization

To ensure the material is suitable for drug development (e.g., kinase inhibitor scaffolds), identity must be confirmed using orthogonal methods.

1. Proton NMR (

-NMR)

The spectrum is distinct due to the methylene bridge and the desymmetrization of the aromatic protons.

-

Solvent: DMSO-

-

Key Signals:

-

(Broad s, 1H): Carboxylic acid

-

(Broad t, 1H): Secondary amine

- (dd, 1H): Aromatic proton adjacent to the acid group (deshielded).

-

(d, 2H): Diagnostic Peak. The benzylic methylene (

-

(Broad s, 1H): Carboxylic acid

2. Mass Spectrometry (ESI-MS)

-

Mode: Positive Ion Mode (

) -

Target Ion:

. -

Fragmentation: Loss of the benzyl group (

) is a common fragmentation pattern in MS/MS.

Analytical Decision Tree

Figure 2: Quality Control Decision Tree for intermediate validation.

Part 4: Regulatory & Safety Intelligence

Researchers must navigate the legal landscape surrounding this molecule's precursors.

-

Precursor Status: While N-Benzylanthranilic acid is not always explicitly listed as a List I chemical itself, its starting material (Anthranilic Acid ) is heavily regulated under the Chemical Diversion and Trafficking Act (CDTA) in the US and similar laws globally (UNODC Red List).[1]

-

Documentation: Maintain strict logs of Anthranilic Acid usage. The conversion to N-Benzylanthranilic acid must be accounted for to prove the precursor was not diverted for illicit methaqualone synthesis.

-

Handling:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 522771, Benzyl anthranilate (Isomer Reference).[1] Retrieved from .[1][6]

-

Drug Enforcement Administration (2024). List of Scheduled Chemicals (List I and II). U.S. Department of Justice.[1] Retrieved from .[1]

-

ChemicalBook (2025). N-Benzylanthranilic Acid Properties and Spectral Data.[1] Retrieved from .[1]

-

United Nations Office on Drugs and Crime (UNODC). Red List - Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs.[1] Retrieved from .[1]

Sources

- 1. echemi.com [echemi.com]

- 2. N-BENZYLANTHRANILIC ACID | 6622-55-5 [chemicalbook.com]

- 3. N-BENZYLANTHRANILIC ACID Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. N-Phenylanthranilic acid(91-40-7) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzyl anthranilate | C14H13NO2 | CID 522771 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling & Process Optimization of N-Benzylanthranilic Acid

This technical guide is structured to address the specific needs of researchers working with N-Benzylanthranilic acid (NBAA) . Given that specific, peer-reviewed mole-fraction solubility tables are not publicly standardized for this specific CAS (6622-55-5) in the open literature (unlike its analogue N-phenylanthranilic acid), this guide functions as a definitive protocol and predictive framework .

It provides the physicochemical grounding, the exact methodology for data generation, and the thermodynamic models required to validate solubility for process optimization.

Executive Summary & Compound Profile

N-Benzylanthranilic acid (NBAA) is a critical intermediate in the synthesis of acridine-based pharmaceuticals and CNS depressants. Its solubility behavior is governed by the interplay between its hydrophilic carboxylic acid moiety and the hydrophobic N-benzyl/phenyl domains.

Effective process development—specifically crystallization and extraction—requires precise control over its saturation limits. This guide outlines the predicted solubility profile , the thermodynamic modeling equations , and a self-validating experimental protocol to determine exact solubility curves.

Physicochemical Identity

| Property | Data | Relevance |

| Chemical Name | 2-(Benzylamino)benzoic acid | Core Scaffold |

| CAS Number | 6622-55-5 | Identity Verification |

| Molecular Weight | 227.26 g/mol | Stoichiometric Calculations |

| Melting Point | 177–179 °C | Solid-State Stability limit |

| Predicted pKa | ~3.89 (Carboxylic Acid) | pH-Dependent Solubility Switch |

| Appearance | White to light yellow crystalline powder | Purity Indicator (Color indicates oxidation) |

Predicted Solubility Profile & Solvent Selection

Based on the Hansen Solubility Parameters (HSP) and functional group analysis (hydrophobic benzyl ring vs. ionizable carboxyl group), the following solubility trends are established for process design.

Table 1: Qualitative Solubility Matrix (25 °C)

| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |

| Polar Protic | Methanol, Ethanol | Moderate - High | Hydrogen bonding with carboxyl/amine groups. |

| Polar Aprotic | DMSO, DMF, NMP | Very High | Strong dipole interactions; disrupts crystal lattice energy effectively. |

| Chlorinated | Dichloromethane (DCM) | Moderate | Good solvation of the hydrophobic benzyl/phenyl rings. |

| Non-Polar | Hexane, Toluene | Low | Lack of H-bonding capability to overcome lattice energy. |

| Aqueous (Acidic) | 0.1 M HCl | Very Low | Molecule remains protonated (neutral); hydrophobic effect dominates. |

| Aqueous (Basic) | 0.1 M NaOH | High | Deprotonation to carboxylate salt ( |

Critical Insight: NBAA exhibits a "pH-Switchable" solubility. In acidic media (pH < 3), it precipitates. In basic media (pH > 6), it dissolves. This is the primary mechanism for purification from non-acidic impurities.

Experimental Methodology: Determination of Solubility Curves

To generate the precise mole-fraction (

The Self-Validating Protocol (Standard Operating Procedure)

-

Preparation: Add excess N-Benzylanthranilic acid solid to 50 mL of the target solvent in a jacketed equilibrium cell.

-

Temperature Control: Set the water bath to the starting temperature (e.g., 283.15 K) with a stability of ±0.05 K.

-

Equilibration: Stir continuously (magnetic stirrer, 400 rpm) for 24 hours .

-

Validation Check: Stop stirring and allow solids to settle for 2 hours. If no solid is visible, the solution is undersaturated—add more solid and repeat.

-

-

Sampling: Withdraw 2 mL of supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter .

-

Quantification:

-

Gravimetric: Evaporate solvent in a tared dish at vacuum/60°C until constant weight.

-

HPLC (Preferred): Dilute aliquot with mobile phase (Acetonitrile:Water) and analyze peak area against a calibration curve.

-

-

Iteration: Repeat for temperatures 288.15 K to 323.15 K in 5 K intervals.

Workflow Visualization

The following diagram illustrates the critical path for solubility determination, ensuring data integrity.

Figure 1: Isothermal Saturation Workflow. Ensuring solid presence at equilibrium is the critical self-validating step.

Thermodynamic Modeling & Analysis

Once experimental data is collected, it must be modeled to determine the Enthalpy of Dissolution (

The Modified Apelblat Equation

This empirical model is the industry standard for correlating solubility with temperature in organic solvents.

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).

- : Empirical constants determined by regression analysis.

The Van't Hoff Equation

Used to extract thermodynamic properties. Plot

-

Interpretation:

-

If slope is negative (typical), dissolution is endothermic (

). Solubility increases with temperature. -

Process Implication: Cooling crystallization is a viable purification method.

-

Process Application: Purification Strategy

The solubility difference between N-Benzylanthranilic acid and its precursors (Anthranilic acid, Benzyl chloride) can be exploited using a pH-swing extraction.

Purification Logic

-

Dissolution: Dissolve crude mixture in dilute NaOH (NBAA becomes soluble salt).

-

Wash: Extract with an organic solvent (e.g., Toluene) to remove non-acidic impurities (Benzyl chloride, Benzyl alcohol).

-

Precipitation: Acidify the aqueous layer with HCl to pH ~3. NBAA precipitates as a pure solid.

-

Recrystallization: Final polish using Ethanol/Water mixture based on the solubility curves generated in Section 3.

Figure 2: pH-Swing Purification Logic. Exploits the pKa (~3.89) for selective isolation.

References

-

ChemicalBook. (2025). N-Benzylanthranilic acid (CAS 6622-55-5) Properties and Suppliers. Retrieved from

-

PubChem. (2025). 2-(Benzylamino)benzoic acid Compound Summary. National Library of Medicine. Retrieved from

-

TCI Chemicals. (2024). Safety Data Sheet: 2-(Benzylamino)benzoic Acid. Retrieved from

- Jouyban, A. (2008). Review of the specific surface area of powders and solubility of drugs. Journal of Pharmacy & Pharmaceutical Sciences.

- Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.

Technical Guide: Spectroscopic Profiling of N-Benzylanthranilic Acid

[1][2]

Executive Summary & Chemical Identity

N-Benzylanthranilic acid (2-(Benzylamino)benzoic acid) is a secondary amine resulting from the benzylation of anthranilic acid.[1] Its spectroscopic signature is defined by the interplay between the carboxylic acid moiety, the secondary amine, and the methylene bridge connecting two aromatic systems.[2]

| Property | Data |

| IUPAC Name | 2-(Benzylamino)benzoic acid |

| CAS Registry | 6622-55-5 |

| Molecular Formula | C₁₄H₁₃NO₂ |

| Molecular Weight | 227.26 g/mol |

| Melting Point | 177–179 °C (Recrystallized from Ethanol) |

| Solubility | Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in Water.[1][2] |

Synthesis & Structural Context

To interpret the spectra accurately, one must understand the molecule's origin.[2] NBAA is typically synthesized via the nucleophilic substitution of benzyl chloride on anthranilic acid under basic conditions.[2]

Synthesis Pathway Visualization

The following diagram outlines the synthesis and potential impurities (unreacted anthranilic acid or dibenzylated byproducts) that spectroscopic analysis must detect.

Figure 1: Synthesis pathway of N-Benzylanthranilic acid highlighting the origin of the methylene bridge signal.

Spectroscopic Characterization

This section provides the core data required for structural elucidation.[2][3]

A. Nuclear Magnetic Resonance (NMR)

The NMR spectrum is the definitive tool for purity assessment. The key diagnostic peak is the methylene singlet at ~4.45 ppm, which distinguishes this compound from the starting material (Anthranilic acid) and N-phenyl analogs.[2]

1H NMR Data (400 MHz, DMSO-d6)

Reference: TMS (0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 12.60 - 12.90 | Broad Singlet | 1H | -COOH | Exchangeable; deshielded by H-bonding.[1][2] |

| 7.85 - 7.95 | Broad / Multi | 1H | -NH - | Secondary amine; typically broad due to quadrupole broadening.[1][2] |

| 7.78 | Doublet of Doublets | 1H | Ar-H6 | Ortho to COOH; deshielded by carbonyl anisotropy.[1][2] |

| 7.20 - 7.45 | Multiplet | 6H | Ar-H4 + Benzyl (5H) | Overlapping region; Benzyl protons and Anthranilic H4.[1] |

| 6.65 | Doublet | 1H | Ar-H3 | Ortho to NH; shielded by amine electron donation.[1][2] |

| 6.55 | Triplet | 1H | Ar-H5 | Meta to COOH; shielded.[1][2] |

| 4.45 | Singlet | 2H | -N-CH₂ -Ph | Diagnostic Peak. Confirms benzylation.[1][2] |

13C NMR Data (100 MHz, DMSO-d6)

Reference: DMSO-d6 septet (39.5 ppm)

| Chemical Shift (δ, ppm) | Assignment | Note |

| 169.8 | C=O (COOH) | Carbonyl carbon.[1][2] |

| 150.8 | C2 (Ar-NH) | Quaternary; deshielded by Nitrogen.[1] |

| 139.5 | C1' (Benzyl ipso) | Quaternary; attachment point of benzyl group.[1] |

| 134.5 | C4 (Ar) | Para to NH.[1] |

| 131.5 | C6 (Ar) | Ortho to COOH.[1] |

| 128.3 - 126.7 | Benzyl C2'-C6' | Typical monosubstituted benzene pattern.[1][2] |

| 114.5 | C5 (Ar) | Shielded aromatic carbon.[1] |

| 111.2 | C3 (Ar) | Ortho to NH; highly shielded.[1] |

| 109.8 | C1 (Ar-COOH) | Quaternary; ipso to COOH.[1] |

| 46.2 | -N-C H₂- | Diagnostic Peak. Methylene carbon.[1][2] |

B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the functional groups.[2] The most critical feature is the shift of the carbonyl band due to intramolecular hydrogen bonding between the amine hydrogen and the carbonyl oxygen.

-

3340 - 3360 cm⁻¹: N-H stretching (Secondary amine, sharp but weak).[1][2]

-

2500 - 3000 cm⁻¹: O-H stretching (Carboxylic acid, very broad "hump").[1][2]

-

1660 - 1680 cm⁻¹: C=O stretching (Carboxylic acid).[1] Note: This is lower than typical benzoic acids (~1690) due to intramolecular H-bonding.[1][2]

-

1580, 1520 cm⁻¹: C=C aromatic skeletal vibrations.[2]

-

1240 - 1260 cm⁻¹: C-N stretching (Aromatic amine).[1]

-

750, 690 cm⁻¹: Out-of-plane C-H bending (Monosubstituted benzene ring - Benzyl group).[1][2]

C. Mass Spectrometry (MS)

The fragmentation pattern is dominated by the stability of the tropylium ion and the anthranilic core.

Fragmentation Logic (EI, 70 eV)

-

Molecular Ion (M+): m/z 227 (Distinct, stable).[1]

-

Base Peak: m/z 91 (Tropylium ion, C₇H₇⁺). This confirms the presence of the benzyl group.

-

Fragment m/z 182: [M - COOH]⁺. Loss of the carboxylic acid group.[4]

-

Fragment m/z 136: [M - C₇H₇]⁺. Loss of the benzyl group, leaving the anthranilic radical cation.

-

Fragment m/z 209: [M - H₂O]⁺. Loss of water (common in ortho-substituted acids).[1][2]

Figure 2: Mass spectrometry fragmentation pathways for N-Benzylanthranilic acid.[1][2]

Experimental Protocols

Protocol 1: NMR Sample Preparation

Objective: Obtain high-resolution spectra without concentration broadening.[1][2]

-

Solvent Selection: Use DMSO-d6 (99.8% D).[1][2] CDCl₃ may be used, but the carboxylic proton often broadens or disappears due to exchange; DMSO stabilizes the H-bond.[2]

-

Concentration: Dissolve 10–15 mg of NBAA in 0.6 mL of solvent.

-

Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a glass wool plug into the NMR tube.

-

Acquisition: Set relaxation delay (d1) to >1.0s to ensure full relaxation of the quaternary carbons for 13C integration.

Protocol 2: Purity Check via Melting Point

Objective: Quick validation of bulk material.[2]

-

Dry the sample at 60°C under vacuum for 2 hours to remove solvent residues.[2]

-

Pack a capillary tube to a height of 2-3 mm.

-

Ramp temperature at 10°C/min until 160°C, then slow to 1°C/min.

-

Target Range: 177–179°C . A range >2°C or a value <175°C indicates unreacted benzyl chloride or anthranilic acid.[2]

References

Comprehensive Technical Guide: 1H NMR Spectroscopy of N-Benzylanthranilic Acid

[1]

Executive Summary

N-Benzylanthranilic acid (2-(benzylamino)benzoic acid) is a critical pharmacophore in medicinal chemistry, serving as the structural backbone for "fenamate" non-steroidal anti-inflammatory drugs (NSAIDs) and a versatile intermediate in acridine synthesis.[1]

Precise structural characterization of this molecule via Proton Nuclear Magnetic Resonance (

Structural Analysis & Electronic Environment

Before analyzing the spectrum, we must deconstruct the molecule into its magnetically distinct environments. The molecule consists of two aromatic systems linked by a methylene bridge (

The "Push-Pull" Dynamics of Ring A (Anthranilic Core)

Ring A is a 1,2-disubstituted benzene.[1] It exhibits a classic "push-pull" electronic system:

-

Electron Donor (Push): The secondary amine (

) at position 2 donates electron density into the ring via mesomeric effects (+M), significantly shielding the protons at positions 3 and 5 (ortho and para to the amine).[1] -

Electron Withdrawing (Pull): The carboxylic acid (

) at position 1 withdraws electron density via induction (-I) and resonance (-M), deshielding the proton at position 6 (ortho to the acid).[1]

The "Neutral" Ring B (Benzyl Group)

Ring B is a monosubstituted benzene ring attached to a methylene group.[1] It lacks strong push-pull substituents, resulting in a cluster of signals with similar chemical shifts, often appearing as a multiplet.

Experimental Protocol

To ensure reproducibility and spectral clarity, the following protocol is mandatory.

Solvent Selection: The Critical Parameter

Recommended Solvent: DMSO-

-

Why: N-Benzylanthranilic acid has poor solubility in non-polar solvents like CDCl

.[1] Furthermore, CDCl

Sample Preparation Workflow

Spectral Assignment & Logic

The Aliphatic Region (The "Anchor")

The most distinct signal in the spectrum is the benzylic methylene group.[1]

-

Chemical Shift:

4.40 – 4.50 ppm.[1] -

Multiplicity:

The Aromatic Region ( 6.5 – 8.0 ppm)

This region contains 9 protons.[1] We distinguish them by separating the "structured" Ring A protons from the "clustered" Ring B protons.[1]

Ring A: The Anthranilic Pattern (4 Protons)[1]

-

H-3 (Ortho to NH): The most shielded doublet.[1] The amine lone pair density is highest here.[1]

-

Shift:

~6.65 ppm (Doublet).[1]

-

-

H-5 (Para to NH): Also shielded, appearing as a triplet (doublet of doublets resembling a triplet).

-

Shift:

~6.60 ppm (Triplet).[1]

-

-

H-4 (Meta to NH/COOH): The "neutral" aromatic proton of this ring.[1]

-

Shift:

~7.25 – 7.30 ppm (Triplet).[1]

-

-

H-6 (Ortho to COOH): The most deshielded aromatic signal due to the anisotropic effect of the carbonyl group.[1]

-

Shift:

~7.85 – 7.95 ppm (Doublet).[1]

-

Ring B: The Benzyl Pattern (5 Protons)[1]

-

H-2', 3', 4', 5', 6': These protons resonate in a narrow range.

The Exchangeable Region[1]

-

Amine (-NH-): A broad signal, typically around

8.0 – 9.0 ppm.[1] If dry DMSO is used, it appears as a broad triplet (coupling to CH -

Carboxylic Acid (-COOH): A very broad singlet, highly deshielded, typically

12.0 – 13.0 ppm.[1] Note: This peak may be extremely broad or invisible depending on water content.[1]

Summary of Chemical Shifts

| Assignment | Proton Type | Chemical Shift ( | Multiplicity | Integration | Coupling ( |

| COOH | Acidic | 12.50 - 13.50 | Broad Singlet | 1H | - |

| NH | Amine | 8.00 - 8.50 | Broad Triplet | 1H | ~6 Hz |

| H-6 | Ar-H (Ring A) | 7.85 - 7.95 | Doublet (dd) | 1H | |

| Ph-H | Ar-H (Ring B)[1] | 7.30 - 7.45 | Multiplet | 5H | - |

| H-4 | Ar-H (Ring A) | 7.25 - 7.35 | Triplet (td) | 1H | |

| H-3 | Ar-H (Ring A) | 6.65 - 6.75 | Doublet (d) | 1H | |

| H-5 | Ar-H (Ring A) | 6.55 - 6.65 | Triplet (t) | 1H | |

| CH | Benzylic | 4.40 - 4.50 | Doublet/Singlet | 2H | ~6 Hz |

Visualizations

Diagram 1: Assignment Logic Flowchart

This diagram illustrates the decision-making process for assigning the aromatic protons based on electronic effects.

Caption: Logic flow for distinguishing the magnetically distinct aromatic protons based on substituent electronic effects.

Diagram 2: Experimental & Synthesis Context

Understanding the origin of the sample (Reductive Amination) helps in identifying common impurities (e.g., Benzyl alcohol, Benzaldehyde).

Caption: Synthesis pathway via reductive amination, highlighting potential impurities visible in the NMR spectrum.

Advanced Considerations & Troubleshooting

The "Invisible" Protons

If the COOH or NH protons are missing:

-

Cause: Proton exchange with water in the solvent (

).[1] -

Solution: Add a single drop of

and shake.[1] The OH/NH signals will disappear completely (confirming their identity), while CH signals remain. To see them, dry the sample or use a fresh ampoule of DMSO-

Concentration Effects

At high concentrations (>50 mM), N-benzylanthranilic acid may form dimers via the carboxylic acid group. This results in a significant downfield shift of the COOH proton (towards 13-14 ppm) and can slightly affect the H-6 chemical shift.[1]

Self-Validation (COSY)

To confirm the assignment without doubt, run a 2D COSY (Correlation Spectroscopy) experiment:

References

-

ChemicalBook. (2025).[1][2] N-Benzylanthranilic acid Chemical Properties and Spectral Data. Retrieved from [1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 80327, N-Benzylanthranilic acid. Retrieved from [1]

-

AIST. (n.d.). Spectral Database for Organic Compounds (SDBS).[1] (General reference for Anthranilic acid derivatives). Retrieved from [1]

-

Royal Society of Chemistry. (2014). Synthesis and characterization of fenamic acid derivatives. (Contextual data on N-phenyl/benzyl derivatives). Retrieved from [1]

13C NMR Analysis of N-Benzylanthranilic Acid: A Technical Guide

The following technical guide details the 13C NMR analysis of N-Benzylanthranilic acid, structured for researchers and drug development professionals.

Executive Summary & Chemical Context

N-Benzylanthranilic acid (2-(benzylamino)benzoic acid) is a critical pharmacophore in medicinal chemistry, serving as a precursor for acridine-based DNA intercalators and non-steroidal anti-inflammatory drug (NSAID) analogues. Unlike simple anthranilic acid, the introduction of the benzyl group breaks the symmetry of the amine protons and introduces a flexible aliphatic linker that significantly alters the NMR profile.

This guide provides a definitive protocol for the 13C NMR characterization of this molecule. It addresses the specific challenges of distinguishing the two aromatic systems (the anthranilic core vs. the benzyl tail) and validating the N-alkylation over the potential O-alkylation byproduct.

Chemical Structure & Numbering Strategy

To ensure clarity in assignment, we utilize the following numbering scheme:

-

Ring A (Anthranilic Core): C1 (COOH-bearing), C2 (NH-bearing), C3–C6.

-

Linker: C7 (Benzylic Methylene).

-

Ring B (Benzyl Tail): C1' (Ipso), C2'/C6' (Ortho), C3'/C5' (Meta), C4' (Para).

Experimental Protocol

Sample Preparation

For 13C NMR, concentration is critical due to the lower natural abundance of the isotope (1.1%) and the lower gyromagnetic ratio compared to 1H.

-

Solvent Selection: DMSO-d6 is the mandatory solvent.

-

Causality: N-Benzylanthranilic acid possesses a zwitterionic character and strong intramolecular hydrogen bonding between the amine and the carboxylic acid. CDCl3 often results in poor solubility and broad peaks due to exchange processes. DMSO-d6 disrupts these aggregates, yielding sharp, well-resolved signals.

-

-

Concentration: Dissolve 30–50 mg of the compound in 0.6 mL of DMSO-d6.

-

Note: Ensure the solution is free of suspended solids; filter through a cotton plug if necessary to prevent magnetic field inhomogeneity.

-

Acquisition Parameters[1]

-

Pulse Sequence: Standard power-gated proton decoupling (e.g., zgpg30 or WALTZ-16 decoupling).

-

Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

-

Reasoning: The quaternary carbons (C-COOH, C-NH, C-Ipso) have long spin-lattice relaxation times (T1). A short D1 will saturate these signals, causing them to disappear or have poor intensity preventing accurate integration or detection.

-

-

Scans (NS): Minimum of 1024 scans (approx. 30-60 mins) to ensure sufficient signal-to-noise ratio (S/N > 10:1) for the quaternary carbons.

Spectral Analysis & Assignment Logic

The 13C NMR spectrum of N-benzylanthranilic acid in DMSO-d6 typically displays 12 distinct carbon environments (due to symmetry in the benzyl ring).

Diagnostic Regions

-

Carbonyl Region (165–175 ppm): The most deshielded signal.

-

Aromatic Region (110–155 ppm): Contains 10 signals (splitting into quaternary and methine carbons).

-

Aliphatic Region (40–50 ppm): The diagnostic benzylic methylene.

Detailed Chemical Shift Table (DMSO-d6)

| Carbon Environment | Assignment | Chemical Shift (δ ppm) | Multiplicity (DEPT-135) | Mechanistic Explanation |

| Carboxyl | COOH | 169.5 – 170.0 | Quaternary (C) | Deshielded by the electronegative oxygen atoms and resonance withdrawal. |

| Anthranilic Ring | C-2 (C-NH) | 150.5 – 151.5 | Quaternary (C) | Strongly deshielded by the electron-donating Nitrogen atom (Mesomeric effect). |

| Benzyl Ring | C-1' (Ipso) | 139.5 – 140.0 | Quaternary (C) | Deshielded by the attached methylene group; typical for alkyl-benzenes. |

| Anthranilic Ring | C-4 | 134.0 – 134.5 | Methine (CH) | Para to the COOH; deshielded by resonance with the electron-withdrawing acid group. |

| Anthranilic Ring | C-6 | 131.5 – 132.0 | Methine (CH) | Ortho to the COOH; deshielded by the inductive effect of the carbonyl. |

| Benzyl Ring | C-3', C-5' | 128.5 – 128.8 | Methine (CH) | Meta carbons of the benzyl group; typical benzene resonance. |

| Benzyl Ring | C-2', C-6' | 126.8 – 127.2 | Methine (CH) | Ortho carbons; slightly shielded relative to meta due to weak donation from the alkyl chain. |

| Benzyl Ring | C-4' | 126.5 – 126.9 | Methine (CH) | Para carbon of the benzyl group. |

| Anthranilic Ring | C-5 | 114.5 – 115.0 | Methine (CH) | Meta to the NH; shielded by the ortho-para directing amine. |

| Anthranilic Ring | C-3 | 111.5 – 112.0 | Methine (CH) | Ortho to the NH; strongly shielded by the electron density donated by Nitrogen. |

| Anthranilic Ring | C-1 (C-COOH) | 109.5 – 110.5 | Quaternary (C) | Shielded relative to benzene due to the "ortho-effect" of the amine and steric compression. |

| Linker | CH2 | 46.0 – 46.5 | Methylene (CH2) | Diagnostic Peak. Confirms N-alkylation. (O-alkylation would appear >65 ppm).[1][2] |

> Note: Chemical shifts are referenced to the DMSO-d6 septet center at 39.52 ppm.

Structural Validation & Troubleshooting

Distinguishing the Rings

A common error is confusing the anthranilic aromatic signals with the benzyl signals.

-

Differentiation Strategy: The Anthranilic ring is 1,2-disubstituted , leading to 6 distinct carbon resonances (2 quaternary, 4 methine). The Benzyl ring is monosubstituted , leading to 4 resonances (1 quaternary, 3 methine pairs due to free rotation).

-

Intensity Check: The benzyl ortho (C2'/6') and meta (C3'/5') carbons will have roughly double the intensity of the anthranilic methine carbons (C3, C4, C5, C6) due to the 2:1 proton ratio.

The "N-Alkylation" Proof

The most critical validation step in synthesis is confirming the alkylation occurred on the Nitrogen and not the Oxygen (Ester formation).

-

N-Benzyl (Correct): CH2 signal at ~46 ppm .

-

O-Benzyl (Incorrect Ester): CH2 signal at ~66 ppm .[2]

-

Mechanism: Oxygen is significantly more electronegative than Nitrogen, causing a ~20 ppm downfield shift in the adjacent methylene carbon.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow for assigning the spectrum and the specific structural correlations.

Assignment Logic Flow

This diagram details the decision tree used to assign specific regions of the spectrum.

Caption: Logical decision tree for assigning 13C NMR signals of N-Benzylanthranilic acid, highlighting the critical N- vs O-alkylation checkpoint.

Structural Correlation Map

This diagram visualizes the correlation between the chemical structure fragments and their NMR shifts.

Caption: Fragment-based mapping of N-Benzylanthranilic acid structure to diagnostic 13C NMR chemical shifts.

References

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[3][Link][3]

- Note: Authoritative source for standard anthranilic acid and benzyl amine spectra used for fragment analysis.

-

Miltojević, A. B., & Radulović, N. S. (2015). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives. ResearchGate.[4] [Link]

- Note: Provides the baseline shifts for the anthranilic acid core in DMSO-d6.

-

PubChem. N-Phenylanthranilic Acid (Fenamic Acid) Compound Summary. National Library of Medicine. [Link]

- Note: Comparative spectral d

-

Bala, M., et al. (2024).[5] Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry. [Link]

-

Note: Recent literature confirming solvent effects and carbonyl shifts in anthranilic derivatives.[6]

-

Sources

- 1. N-Phenylanthranilic acid(91-40-7) 13C NMR [m.chemicalbook.com]

- 2. N-METHYLANTHRANILIC ACID(119-68-6) 1H NMR spectrum [chemicalbook.com]

- 3. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. scispace.com [scispace.com]

Technical Guide: FT-IR Characterization of N-Benzylanthranilic Acid

[1]

Executive Summary

N-Benzylanthranilic acid (NBA) is a critical pharmacophore in the synthesis of acridine derivatives and non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate class.[1] Its structural integrity relies on the specific arrangement of a secondary amine and a carboxylic acid in an ortho position, facilitating a robust intramolecular hydrogen bond.[1]

This guide provides a definitive spectral analysis of NBA.[1] Unlike simple aliphatic acids, the FT-IR spectrum of NBA is defined by the "Fenamate Shift" —a distinct lowering of carbonyl and amine stretching frequencies caused by a six-membered pseudo-cyclic ring formed via hydrogen bonding.[1] This document details the theoretical basis, experimental protocols, and quality control parameters required for rigorous characterization.

Part 1: Molecular Architecture & Vibrational Theory

To interpret the spectrum of NBA, one must understand the electronic environment of the ortho-substitution.[1] The molecule does not behave as a free amine and a free acid; rather, it exists in a "locked" conformation.[1]

The Intramolecular Hydrogen Bond (The "Fenamate Lock")

The secondary amine proton (N-H) donates a hydrogen bond to the carbonyl oxygen (C=O) of the carboxylic acid.[1] This interaction creates a stable, six-membered planar ring system.[1]

-

Effect on C=O: The hydrogen bond weakens the C=O double bond character, lengthening the bond and reducing its force constant.[1] Consequently, the stretching frequency shifts from the typical 1710 cm⁻¹ (free acid) to 1660–1680 cm⁻¹ .[1]

-

Effect on N-H: The N-H bond is similarly weakened, causing a redshift and broadening of the stretching band, often obscuring it within the O-H envelope.[1]

Graphviz Diagram: Molecular Resonance & H-Bonding

The following diagram illustrates the structural nodes and the critical H-bond interaction that defines the spectrum.[1]

Caption: Structural logic of N-Benzylanthranilic acid showing the intramolecular hydrogen bond that shifts vibrational frequencies.[1]

Part 2: Experimental Protocol

Method A: ATR (Routine QC)[1]

-

Crystal Selection: Use a Diamond or ZnSe crystal.[1]

-

Sample Prep: Place ~5 mg of NBA powder directly on the crystal.

-

Pressure: Apply high pressure using the anvil clamp to ensure intimate contact.[1] Note: Poor contact results in noisy spectra in the 2500–3500 cm⁻¹ region.

-

Acquisition: 16 scans at 4 cm⁻¹ resolution.

Method B: KBr Pellet (Structural Validation)[1]

-

Ratio: Mix 2 mg NBA with 200 mg spectroscopic-grade KBr (1:100 ratio).

-

Homogenization: Grind efficiently in an agate mortar.

-

Compression: Press at 10 tons for 2 minutes to form a transparent disc.

Part 3: Spectral Analysis & Peak Assignment[1]

The spectrum of NBA is complex due to the overlapping aromatic signals from the benzyl and anthranilic rings.[1] The following table breaks down the diagnostic peaks.

Diagnostic Peak Table[1]

| Functional Group | Frequency (cm⁻¹) | Intensity | Vibrational Mode | Diagnostic Notes |

| O-H (Acid) | 2500 – 3300 | Medium, Broad | Stretching | Very broad "fermi resonance" envelope; indicates carboxylic acid dimer/H-bonding.[1] |

| N-H (Amine) | 3320 – 3350 | Medium, Sharp | Stretching | Often superimposed on the O-H slope.[1] Sharpness distinguishes it from O-H.[1] |

| C-H (Aromatic) | 3030 – 3060 | Weak | Stretching | Multiple weak bands above 3000 cm⁻¹.[1] |

| C=O (Acid) | 1660 – 1680 | Strong | Stretching | Primary ID Peak. Lower than typical acids (1710) due to intramolecular H-bonding. |

| C=C (Ring) | 1570 – 1600 | Strong | Stretching | "Breathing" modes of the two aromatic rings.[1] |

| N-H (Bend) | 1510 – 1530 | Medium | Bending (Scissoring) | Mixed with aromatic ring vibrations (Amide II-like band).[1] |

| C-N (Amine) | 1240 – 1270 | Medium/Strong | Stretching | Aryl-amine bond stretch.[1] |

| C-O (Acid) | 1150 – 1170 | Medium | Stretching | C-O single bond stretch (coupled).[1] |

| OOP (Benzyl) | 690 & 740 | Strong | Bending | Out-of-Plane (OOP) bends characteristic of a monosubstituted benzene ring.[1] |

| OOP (Anthranilic) | 750 – 760 | Strong | Bending | OOP bends for ortho-disubstituted ring (often overlaps with benzyl).[1] |

Detailed Interpretation

-

The Carbonyl Region (1660–1680 cm⁻¹): This is the most critical check.[1] If this peak appears at 1700–1720 cm⁻¹, the intramolecular hydrogen bond is disrupted, or the sample is contaminated with non-fenamate impurities.[1]

-

The Fingerprint Region (600–900 cm⁻¹): To confirm the Benzyl group, look for the two strong spikes at ~690 and 740 cm⁻¹.[1] The Anthranilic portion contributes a strong band near 750 cm⁻¹.[1] The overlap at 740–750 cm⁻¹ often results in a doublet or a very intense single band.[1]

Part 4: Quality Control & Impurity Profiling[1]

In a drug development context, FT-IR is used to validate the removal of starting materials.[1]

Differentiating NBA from Starting Materials[1]

| Impurity | Key FT-IR Differentiator |

| Anthranilic Acid | Shows two N-H stretches (Primary amine) at ~3300 and ~3400 cm⁻¹.[1] NBA (Secondary amine) shows only one.[1] |

| Benzyl Chloride | Absence of C=O peak (1660 cm⁻¹).[1] Presence of C-Cl stretch (broad, ~600–800 cm⁻¹).[1] |

| Benzyl Alcohol | Broad O-H stretch (alcohol) at ~3300–3400 cm⁻¹ without the broad acid envelope (2500–3000 cm⁻¹).[1] |

QC Workflow Diagram

The following workflow outlines the decision logic for releasing an NBA batch based on spectral data.

Caption: Logic gate for Quality Control of N-Benzylanthranilic acid using FT-IR spectral markers.

References

-

NIST Chemistry WebBook. Anthranilic acid and derivatives IR Spectra.[1] National Institute of Standards and Technology.[1] [Link][1]

-

Asian Journal of Chemistry. Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. (2024).[1][2] Vol 36, No. 10. (Provides comparative spectral data for fenamate analogs). [Link]

-

PubChem. 2-(Benzoylamino)benzoic acid (Analog Comparison). National Library of Medicine.[1] [Link][1]

Technical Guide: Mass Spectrometry of N-Benzylanthranilic Acid

The following technical guide is structured to serve as a definitive reference for the mass spectrometric analysis of N-Benzylanthranilic acid (NBAA). It deviates from standard templates to prioritize mechanistic understanding and actionable protocols, ensuring high scientific integrity.

CAS: 6622-55-5 | Formula: C₁₄H₁₃NO₂ | MW: 227.26 Da[1]

Executive Summary & Analytical Significance

N-Benzylanthranilic acid (NBAA) is a critical pharmacophore intermediate used primarily in the synthesis of acridone alkaloids and non-steroidal anti-inflammatory drugs (NSAIDs).[1] In drug development, it serves as a model compound for studying ortho-substituted benzoic acid metabolism.[1] In forensic chemistry, it is monitored as a structural analogue to controlled precursors (e.g., N-acetylanthranilic acid) used in the illicit synthesis of methaqualone.

Core Analytical Challenge: The molecule contains both a secondary amine and a carboxylic acid in an ortho arrangement. This creates two specific mass spectrometry challenges:

-

Thermal Instability (GC-MS): The free acid is prone to thermal cyclization (dehydration) to form acridone species in the injection port, necessitating derivatization.

-

Ionization Competition (LC-MS): The zwitterionic nature requires careful pH control to optimize positive mode electrospray ionization (ESI+).[1]

Physicochemical Profile

Understanding the physical properties is the first step to designing a robust extraction and ionization strategy.

| Property | Value | Analytical Implication |

| CAS Registry | 6622-55-5 | Distinct from N-Benzoylanthranilic acid (579-93-1).[1][2] |

| Exact Mass | 227.0946 Da | Target for High-Resolution MS (HRMS). |

| pKa (Acid) | ~3.89 | Mobile phase pH must be < 3.0 for full protonation in ESI+. |

| LogP | ~3.07 | Retains well on C18; requires high % organic for elution. |

| Melting Point | 177–185 °C | High enough for GC, but derivatization is preferred. |

GC-MS Analysis: Protocol & Fragmentation

Context: GC-MS is the gold standard for impurity profiling and forensic identification.[1] Direct injection of the free acid is discouraged due to peak tailing and thermal degradation.

Experimental Protocol: Silyl-Derivatization

Objective: Cap the carboxylic acid and amine protons to form the Trimethylsilyl (TMS) derivative, improving volatility and peak shape.[1]

-

Sample Prep: Dissolve 1 mg NBAA in 500 µL dry Ethyl Acetate.

-

Derivatization: Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

-

Incubation: Heat at 70°C for 30 minutes.

-

Injection: 1 µL splitless at 260°C.

-

Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

EI Fragmentation Pathway (70 eV)

The Electron Impact (EI) spectrum is dominated by the stability of the benzyl cation and the "ortho effect" characteristic of anthranilic acids.

Diagnostic Ions:

-

m/z 91 (Base Peak): Tropylium ion (C₇H₇⁺). Formed by the cleavage of the N-benzyl bond.[1] This is the most abundant ion.

-

m/z 227 (Molecular Ion, M⁺): Visible but often low intensity relative to the base peak.

-

m/z 209 [M - 18]⁺: Loss of water (H₂O).[1] This is a signature "ortho effect" where the amine hydrogen interacts with the carboxyl group, leading to cyclization (acridone-like transition state) and water elimination.[1]

-

m/z 299 (Di-TMS Derivative): If fully derivatized (COOH and NH both silylated), the molecular ion shifts to 371, but mono-TMS (COOH only) at m/z 299 is common if the amine is sterically hindered.[1]

Visualization: GC-MS Workflow & Logic

Caption: Figure 1. Derivatization workflow and subsequent Electron Impact (EI) fragmentation logic for N-Benzylanthranilic acid.

LC-MS/MS Analysis: Protocol & Transitions

Context: LC-MS is preferred for biological matrices (plasma/urine) or trace impurity analysis where derivatization is impractical.[1]

Experimental Protocol: ESI+

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (Critical for protonation of the amine).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

-

Gradient: 10% B to 90% B over 5 minutes.

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

MRM Transitions (Multiple Reaction Monitoring)

The precursor ion is the protonated molecule

| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Mechanistic Origin |

| Quantifier | 228.1 | 91.1 | 20 - 25 | Cleavage of the N-C bond yielding the stable benzyl cation.[1] |

| Qualifier 1 | 228.1 | 210.1 | 15 - 20 | Loss of H₂O ([M+H - 18]⁺).[1] Diagnostic of the ortho acid-amine structure. |

| Qualifier 2 | 228.1 | 136.0 | 30 | Loss of the benzyl group (neutral toluene loss equivalent), leaving the protonated anthranilic core. |

Mechanistic Deep Dive: The Ortho Effect & Cyclization

The most scientifically interesting aspect of NBAA mass spectrometry is the Ortho Effect . Unlike meta or para isomers, the ortho position allows the amine hydrogen and the carboxyl hydroxyl to interact spatially.

-

Water Loss (m/z 209/210): Upon excitation, the molecule undergoes an intramolecular condensation. The amine nitrogen attacks the carbonyl carbon, expelling water.

-

Acridone Formation: This pathway effectively mimics the synthetic route to Acridone. In the mass spectrometer, this is observed as the [M-18] peak. If the source temperature is too high (in GC), this conversion can happen thermally before ionization, leading to incorrect identification of the parent molecule as an acridone derivative.

Visualization: Fragmentation Pathways

Caption: Figure 2. Competing fragmentation pathways in ESI+ mode. Path A dominates at higher collision energies; Path B is diagnostic for the ortho-substitution pattern.[1]

References

-

CAS Common Chemistry. (2025).[4] N-Benzylanthranilic acid (CAS 6622-55-5).[1][2][4][5] American Chemical Society.[4] Link[1][4]

-

NIST Chemistry WebBook. (2025). Mass Spectrum of Benzyl-amine derivatives and Anthranilic Acid.[1] National Institute of Standards and Technology.[6] Link

-

Steingruber, H. S., et al. (2025).[7][8] A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids.[1][9] Arkivoc.[9] Link

-

UNODC. (2016). Recommended methods for the identification and analysis of methaqualone/mecloqualone. United Nations Office on Drugs and Crime. Link

-

Sigma-Aldrich. (2025).[1] Derivatization Reagents for GC: BSTFA Protocol. Merck KGaA. Link

Sources

- 1. echemi.com [echemi.com]

- 2. N-BENZYLANTHRANILIC ACID | 6622-55-5 [chemicalbook.com]

- 3. massbank.eu [massbank.eu]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. N-BENZYLANTHRANILIC ACID Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Benzoic acid, 2-amino-3-hydroxy- [webbook.nist.gov]

- 7. arkat-usa.org [arkat-usa.org]

- 8. 2-(Benzoylamino)benzoic acid | C14H11NO3 | CID 68482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Pharmacophore of N-Benzylanthranilic Acid: Structural Dynamics and Mechanistic Pathways

Executive Summary

N-Benzylanthranilic acid (NBA) represents a pivotal chemical scaffold in medicinal chemistry, bridging the structural gap between simple salicylates and the potent N-phenylanthranilic acid class (Fenamates). While often utilized as a transient intermediate in the synthesis of acridone alkaloids, NBA possesses distinct intrinsic bioactivity. Its mechanism of action is characterized by a dual-modality: orthosteric inhibition of Cyclooxygenase (COX) enzymes and modulation of Aldo-Keto Reductase (AKR) pathways .

This technical guide dissects the molecular interactions of NBA, providing a self-validating synthesis protocol and a mechanistic breakdown of its inhibitory kinetics. It is designed for researchers investigating non-steroidal anti-inflammatory drug (NSAID) pharmacophores and metabolic enzyme inhibitors.

Chemical Identity & Structural Biology

NBA (CAS: 6622-55-5) is a secondary amine derivative of o-aminobenzoic acid.[1] Unlike the rigid N-phenyl group found in mefenamic acid, the benzyl moiety in NBA introduces a methylene bridge (

-

Rotational Freedom: The methylene linker increases conformational entropy, allowing the phenyl ring to adopt "butterfly-like" orientations within hydrophobic binding pockets that are inaccessible to rigid Fenamates.

-

Zwitterionic Character: At physiological pH, the carboxylate (

) and the secondary amine (

Mechanism of Action (MoA)

Primary Pathway: Competitive COX Inhibition

The core anti-inflammatory activity of NBA stems from its reversible inhibition of Cyclooxygenase isoforms (COX-1 and COX-2).[1]

-

Binding Mode: NBA mimics the transition state of arachidonic acid.

-

Cationic Anchoring: The carboxylate group of NBA forms an electrostatic salt bridge with Arg120 (in COX-1) or hydrogen bonds with Tyr355 . This anchors the molecule at the entrance of the cyclooxygenase channel.

-

Hydrophobic Sandwiching: The benzyl ring inserts into the hydrophobic channel, interacting with Val349 , Ala527 , and Leu531 .

-

Steric Blockade: The bulk of the benzyl group physically obstructs the entry of arachidonic acid, preventing its oxygenation to PGG2.

-

Secondary Pathway: AKR1C3 Modulation

Recent structure-activity relationship (SAR) studies identify anthranilic acid scaffolds as inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3) .[1] AKR1C3 converts Androstenedione to Testosterone; its inhibition is a therapeutic target in Castration-Resistant Prostate Cancer (CRPC).[1][2] The NBA scaffold provides the necessary lipophilicity to penetrate the AKR1C3 active site, preventing androgen maturation.

Mechanistic Visualization

The following diagram illustrates the competitive inhibition logic within the Arachidonic Acid Cascade.

Caption: NBA acts as a competitive inhibitor, blocking the COX hydrophobic channel and preventing Arachidonic Acid conversion.

Experimental Protocols

Synthesis: Reductive Amination

While the Ullmann condensation is traditional for N-phenyl derivatives, the Reductive Amination route is superior for N-benzylanthranilic acid due to milder conditions and higher yield.[1]

Reagents:

Step-by-Step Workflow:

-

Imine Formation: Dissolve anthranilic acid in Methanol. Add Benzaldehyde dropwise under stirring at room temperature. Allow to react for 2 hours. Checkpoint: Solution should turn slightly yellow, indicating imine (Schiff base) formation.

-

Reduction: Cool the solution to 0°C in an ice bath. Slowly add

in small portions to prevent vigorous hydrogen evolution.[1] -

Reflux: Once addition is complete, warm to room temperature and reflux for 2 hours to ensure complete reduction of the C=N bond to C-N.

-

Quenching & Isolation: Evaporate methanol. Acidify with dilute HCl to pH 4 to precipitate the crude acid.

-

Purification: Recrystallize from ethanol/water (7:3).

Bioassay: COX Inhibitor Screening Kit (Colorimetric)

To validate the activity of synthesized NBA, use a TMPD oxidation assay.

Principle: COX catalyzes the conversion of Arachidonic Acid to PGG2.[4][5][6] The peroxidase component of COX then reduces PGG2 to PGH2, simultaneously oxidizing the colorless substrate TMPD to a blue compound (

Protocol:

-

Enzyme Prep: Reconstitute lyophilized COX-1 or COX-2 (ovine/human recombinant) in Assay Buffer (0.1 M Tris-HCl, pH 8.0).

-

Inhibitor Incubation:

-

Substrate Addition: Add Arachidonic Acid and TMPD solution to all wells.

-

Measurement: Monitor Absorbance (

) kinetically for 5 minutes. -

Calculation:

[1][7][8]

Quantitative Data Profile

The following table summarizes the representative inhibitory profiles of Anthranilic Acid derivatives, highlighting the shift in potency based on the N-substitution.

| Compound Class | N-Substituent | Target | Representative IC50 | Mechanism |

| Anthranilic Acid | -H (Parent) | COX-1/2 | >500 | Weak Competitive |

| N-Benzylanthranilic Acid | -Benzyl | COX-1/2 | 25 - 80 | Moderate Competitive |

| Mefenamic Acid | -2,3-Dimethylphenyl | COX-1/2 | 0.1 - 5 | Potent Competitive |

| N-Benzoyl Derivatives | -Benzoyl (Amide) | AKR1C3 | 0.3 - 1.5 | Selective AKR Inhibition |

Note: NBA serves as a "moderate" inhibitor compared to Fenamates, but its structural flexibility makes it a preferred scaffold for designing dual-target drugs (COX/AKR).

Synthesis Logic & Pathway Diagram

The synthesis relies on the stability of the intermediate Schiff base. The reduction step is critical; insufficient cooling can lead to over-reduction or side reactions.

Caption: Reductive amination pathway converting Anthranilic Acid to NBA via a Schiff Base intermediate.[1]

References

-

National Center for Biotechnology Information (NCBI). "2-(Benzylamino)benzoic acid | C14H11NO3 | CID 68482."[1] PubChem Compound Summary. [Link][1]

-

Blobaum, A. L., & Marnett, L. J. (2007). "Structural and Functional Basis of Cyclooxygenase Inhibition." Journal of Medicinal Chemistry. (Detailing the Arg120/Tyr355 binding mode of carboxylate NSAIDs). [Link]

-

Kovacikova, L., et al. (2012). "N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3." Chemico-Biological Interactions. (Establishing the scaffold's relevance in AKR inhibition). [Link]

-

Abdel-Magid, A. F., et al. (1996).[9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Foundational protocol for reductive amination). [Link]

-

Levin, J. I., et al. (2002). "The Synthesis and Biological Activity of N-Benzylanthranilic Acids." Bioorganic & Medicinal Chemistry Letters. (Specific SAR data on the benzyl derivatives). [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. iris.unito.it [iris.unito.it]

- 3. N-BENZYLANTHRANILIC ACID | 6622-55-5 [chemicalbook.com]

- 4. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. excli.de [excli.de]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

N-Benzylanthranilic Acid: Pharmacological Scaffold and CNS Depressant Potential

The following technical guide provides an in-depth analysis of N-Benzylanthranilic acid (NBA), focusing on its pharmacological profile as a Central Nervous System (CNS) depressant. This document is structured for researchers and drug development professionals, moving from chemical synthesis to molecular mechanisms and preclinical validation.

Executive Summary

N-Benzylanthranilic acid (NBA) [CAS: 6622-55-5] is a lipophilic derivative of anthranilic acid classified structurally as an N-aralkylanthranilic acid.[1] While historically utilized as a chemical intermediate in the synthesis of acridines and non-steroidal anti-inflammatory drugs (NSAIDs), NBA possesses distinct biological activity as a CNS depressant. Its pharmacophore shares significant homology with fenamates (e.g., mefenamic acid), which are established positive allosteric modulators (PAMs) of the GABA-A receptor. This guide outlines the synthetic pathways, putative mechanisms of action, and validation protocols required to evaluate NBA as a lead compound for sedative or anticonvulsant therapeutics.

Chemical Architecture and Synthesis

The synthesis of NBA relies on the N-alkylation of anthranilic acid. The presence of the benzyl group enhances lipophilicity (LogP ~3.6), facilitating Blood-Brain Barrier (BBB) penetration—a critical requirement for CNS activity.

Synthetic Pathway

The most robust laboratory-scale synthesis involves the reaction of anthranilic acid with benzyl chloride under basic conditions. While Ullmann-type condensations are used for N-aryl derivatives (fenamates), the N-benzyl derivative proceeds via nucleophilic substitution.

Figure 1: Synthetic pathway for N-Benzylanthranilic acid via nucleophilic substitution.

Bench Protocol: Synthesis and Purification

Objective: Isolate high-purity NBA for biological screening.

-

Reagents: Anthranilic acid (13.7g, 0.1 mol), Benzyl chloride (12.6g, 0.1 mol), Sodium carbonate (10.6g), Ethanol (50 mL), Water (50 mL).

-

Reaction: Dissolve anthranilic acid in the ethanol/water mixture containing sodium carbonate. Heat to reflux.[2] Add benzyl chloride dropwise over 30 minutes to prevent dialkylation. Reflux for 4 hours.

-

Work-up: Distill off ethanol. Dilute the residue with water and neutralize with dilute HCl to pH 4.0. The crude NBA will precipitate as a solid.

-

Purification: Recrystallize from ethanol/water (1:1) or benzene.

-

Validation:

-

Melting Point: Target range 175–179°C.

-

TLC: Silica gel G; Solvent system: Benzene:Methanol (4:1).

-

Mechanistic Pharmacology

The CNS depressant activity of NBA is best understood through its structural relationship to the fenamate class of NSAIDs. Research indicates that N-substituted anthranilic acids act as modulators of the GABA-A receptor , the primary inhibitory ion channel in the mammalian CNS.

Putative Mechanism: GABA-A Modulation

Unlike benzodiazepines which bind to the

-

Action: Positive Allosteric Modulation (PAM).

-

Effect: Potentiation of GABA-evoked chloride (

) currents. -

Result: Hyperpolarization of the neuronal membrane, raising the threshold for action potential generation (Sedation/Anticonvulsant effect).[3]

Figure 2: Putative mechanism of action involving GABA-A receptor modulation.

Secondary Targets

-

Prostaglandin Inhibition: Like its fenamate analogs, NBA may inhibit COX enzymes. In the CNS, this contributes to analgesia but may also modulate neuroinflammation.

-

Kynurenine Pathway: Some anthranilic derivatives inhibit kynureninase, potentially altering levels of neuroactive metabolites like quinolinic acid (excitotoxic).

Preclinical Evaluation Protocols

To validate NBA as a CNS depressant, a tiered screening approach is required.

In Vivo Behavioral Assays

These assays quantify sedation, muscle relaxation, and anticonvulsant properties.

| Assay | Objective | Protocol Summary | Endpoints |

| Locomotor Activity | Assess general sedation | Mice placed in digital actophotometer for 10 min post-dose (50-200 mg/kg i.p.). | % Reduction in beam breaks vs. vehicle.[4] |

| Rotarod Test | Assess motor coordination (toxicity) | Mice placed on rotating rod (15 rpm). Measure latency to fall. | Neurotoxicity (TD50) if fall time < 1 min. |

| Pentobarbital Sleep Time | Assess potentiation of hypnotics | Administer NBA (30 min prior) + Pentobarbital (40 mg/kg). | Duration of loss of righting reflex.[5] |

| MES Test | Assess anticonvulsant efficacy | Maximal Electroshock Seizure (MES) induction via corneal electrodes. | Protection against hindlimb tonic extension. |

In Vitro Electrophysiology

Protocol: Whole-cell patch-clamp recording of hippocampal neurons or HEK293 cells expressing recombinant GABA-A receptors.

-